molecular formula C17H15ClO3 B2918927 2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid CAS No. 344281-24-9

2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid

Cat. No. B2918927
CAS RN: 344281-24-9
M. Wt: 302.75
InChI Key: PNDWBSYOPKLAGA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid (2-CMPOBA) is a synthetic organic compound that has been the subject of a great deal of scientific research and experimentation. 2-CMPOBA has been studied for its potential uses in a variety of applications, including synthesis methods, mechanisms of action, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

Molecular Docking and Biological Activity

  • A comparative study involving molecular docking, vibrational, structural, electronic, and optical investigations of derivatives similar to "2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid" highlights their potential in inhibiting Placenta growth factor (PIGF-1), suggesting promising biological activities. These findings underscore the significance of butanoic acid derivatives in pharmacology, facilitated by spectroscopic analyses and theoretical calculations (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Vibrational Spectroscopy and Molecular Structure

  • Research on "4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid," a compound structurally similar to "2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid," showcases the use of FT-IR and X-ray diffraction to confirm the compound's structure. The study provides insights into vibrational wavenumbers, molecular stability, and charge transfer within molecules, contributing to a deeper understanding of such compounds' reactive and spectroscopic properties (Raju et al., 2015).

Spectroscopic and Supramolecular Studies

  • A study on a chloramphenicol derivative related to "2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid" explores its crystal structure through X-ray diffraction and vibrational spectroscopy. This research highlights the role of non-conventional hydrogen bonds and π-π stacking in the molecular geometry and electron localization, providing a basis for understanding the structural and spectroscopic properties of similar compounds (Fernandes et al., 2017).

properties

IUPAC Name

2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-11-3-2-4-13(9-11)16(19)10-15(17(20)21)12-5-7-14(18)8-6-12/h2-9,15H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDWBSYOPKLAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC(C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid

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